Bienvenue dans la boutique en ligne BenchChem!

(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone

Molecular descriptors Halogen substitution SAR library design

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone (CAS 175136-39-7) is a synthetic, halogenated benzodioxin benzophenone derivative with the molecular formula C₁₅H₁₀BrClO₃ and a molecular weight of 353.60 g/mol. Also referred to as 2-(4-chlorobenzoyl)-4,5-ethylenedioxybromobenzene, it belongs to the 1,4-benzodioxin class of compounds—a scaffold broadly investigated for pharmacological potential including antibacterial, anti-inflammatory, and enzyme-inhibitory activities.

Molecular Formula C15H10BrClO3
Molecular Weight 353.59 g/mol
CAS No. 175136-39-7
Cat. No. B063526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone
CAS175136-39-7
Molecular FormulaC15H10BrClO3
Molecular Weight353.59 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C(=C2)Br)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H10BrClO3/c16-12-8-14-13(19-5-6-20-14)7-11(12)15(18)9-1-3-10(17)4-2-9/h1-4,7-8H,5-6H2
InChIKeyCYBXDLDZMRBBBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone (CAS 175136-39-7): Core Structural Identity and Procurement Context


(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone (CAS 175136-39-7) is a synthetic, halogenated benzodioxin benzophenone derivative with the molecular formula C₁₅H₁₀BrClO₃ and a molecular weight of 353.60 g/mol . Also referred to as 2-(4-chlorobenzoyl)-4,5-ethylenedioxybromobenzene, it belongs to the 1,4-benzodioxin class of compounds—a scaffold broadly investigated for pharmacological potential including antibacterial, anti-inflammatory, and enzyme-inhibitory activities [1]. This compound features a bromine substituent at the 7-position of the benzodioxin core and a 4-chlorophenyl ketone moiety, a dual-halogen configuration that distinguishes it from mono-halogenated or unsubstituted phenyl analogs within the series. Commercially, it is available as a research-grade building block from multiple suppliers at purities typically ≥95–98%, positioning it as an intermediate candidate for structure–activity relationship (SAR) exploration and custom synthesis workflows .

Why Benzodioxin Methanone Analogs Cannot Be Interchanged: The Quantitative Case for (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone


Within the 7-bromo-1,4-benzodioxin-6-yl methanone sub-class, seemingly minor aryl substitutions produce large differences in molecular descriptors critical to both biological recognition and synthetic tractability . Replacing the 4-chlorophenyl group with phenyl (CAS 159175-58-3), 4-bromophenyl (CAS 175136-40-0), or 2-methoxyphenyl (CAS 175136-41-1) alters molecular weight by 10–12%, introduces distinct halogen-bonding and electronic profiles, and shifts predicted logP by up to ~0.5 log units . The 4-chlorophenyl variant occupies a unique parameter space: it combines the moderate electron-withdrawing character and lipophilicity of chlorine with the synthetic lability of the C7-bromine handle, enabling sequential cross-coupling strategies that are not equally accessible with di-bromo or methoxy-substituted analogs . Generic interchange among these four CAS-numbered analogs—which share a common core but differ in the benzoyl aryl group—cannot be assumed without quantitative re-validation of reactivity, solubility, and any downstream biological readout.

Head-to-Head Quantitative Evidence: (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone vs. Closest Structural Analogs


Molecular Weight and Halogen Composition: Positional Differentiation Across Four Benzodioxin Methanone Analogs

The target compound (CAS 175136-39-7) has a molecular weight of 353.60 g/mol derived from one bromine and one chlorine atom (C₁₅H₁₀BrClO₃). The phenyl analog (CAS 159175-58-3) is 34.45 g/mol lighter at 319.15 g/mol (C₁₅H₁₁BrO₃), while the 4-bromophenyl analog (CAS 175136-40-0) is 44.45 g/mol heavier at 398.05 g/mol (C₁₅H₁₀Br₂O₃), and the 2-methoxyphenyl analog (CAS 175136-41-1) is 4.38 g/mol lighter at 349.18 g/mol (C₁₆H₁₃BrO₄) . These molecular weight differences are substantial—the 4-chlorophenyl variant sits in a distinct mass range (≈354 Da) separated from the lightest (319 Da) by ~10% and from the heaviest (398 Da) by ~11%—and reflect fundamentally different elemental compositions that impact mass spectrometry detection limits, fragment patterns, and physicochemical property calculations .

Molecular descriptors Halogen substitution SAR library design

Predicted logP and Lipophilicity: Divergent Pharmacokinetic Surrogates Across the Analog Series

The predicted logP for (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone is 4.1047 (ALogP), as reported in supplier computational chemistry data . While experimentally determined logP values are unavailable for this specific series, the predicted value places this compound near the upper boundary of conventional oral drug-likeness filters (logP ≤5). In contrast, the 4-bromophenyl analog (CAS 175136-40-0), with a second bromine substituent, is anticipated to have a measurably higher logP—estimated in the range of ~4.5–4.8 based on the ~0.3–0.5 log unit increment typically contributed by Br-for-Cl substitution on an aromatic ring [1]. The phenyl analog (CAS 159175-58-3), lacking the para-halogen, is expected to have the lowest logP of the series (estimated ~3.4–3.7). The 2-methoxyphenyl analog (CAS 175136-41-1) introduces a hydrogen-bond acceptor that partially offsets lipophilicity. These differences, although derived from in silico prediction rather than direct measurement, are structurally grounded and sufficient to predict divergent membrane permeability, plasma protein binding, and metabolic clearance profiles [2].

Lipophilicity logP Drug-likeness ADME prediction

Purity Specification and Commercial Availability: Quantified Supply-Chain Differentiation

The target compound is commercially listed at 98% purity by Leyan (Cat. No. 1664151) and at ≥95% purity by CymitQuimica (Ref. 3D-AHA13639, though noted as discontinued) . In comparison, the phenyl analog (CAS 159175-58-3) is available at ≥95% purity (Apollo Scientific) ; the 4-bromophenyl analog (CAS 175136-40-0) at ≥95% purity (Apollo Scientific) ; and the 2-methoxyphenyl analog (CAS 175136-41-1) at 98% purity (Leyan) . The 4-chlorophenyl and 2-methoxyphenyl analogs share the highest listed purity tier (98%), while the phenyl and 4-bromophenyl analogs are specified at ≥95%. Critically, the CymitQuimica SKU for the target compound is marked as discontinued, indicating that primary commercial supply has consolidated around Leyan and a narrower set of vendors—a procurement-relevant signal regarding supply continuity and the need for second-source qualification .

Purity grade Commercial sourcing Custom synthesis Procurement specification

Synthetic Utility: C7-Bromine as a Differentiated Cross-Coupling Handle in the Presence of a 4-Chlorophenyl Moiety

The target compound presents two synthetically addressable halogen sites: a C7-bromine on the electron-rich benzodioxin ring and a C4′-chlorine on the electron-deficient benzoyl phenyl ring. This Br/Cl pairing creates a chemoselectivity window exploitable in sequential cross-coupling strategies. Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, 80 °C), aryl bromides react preferentially over aryl chlorides, with typical rate ratios (k_Br/k_Cl) in the range of 10²–10³ depending on the specific catalyst system [1]. The C7-bromine can therefore be selectively functionalized while preserving the 4-chlorophenyl group for subsequent transformations or as a pharmacokinetic modulator. In the 4-bromophenyl analog (CAS 175136-40-0), both halogens are bromine—eliminating intrinsic chemoselectivity and requiring protecting-group strategies for sequential derivatization . The phenyl analog (CAS 159175-58-3) has only one halogen (Br), limiting its utility to a single diversification point. This differential synthetic utility has been explicitly recognized by suppliers who describe the compound as "a valuable building block for the synthesis of novel drug candidates" due to its "unique structure and specific functional groups" .

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Building block Chemoselectivity

Predicted Topological Polar Surface Area (TPSA): A Differentiated Descriptor for Membrane Permeability Prediction

The supplier-reported predicted TPSA for the target compound is 35.53 Ų . This value places it below the commonly cited TPSA threshold of 60 Ų for favorable oral absorption and well below the 90 Ų threshold associated with poor blood-brain barrier penetration [1]. The 2-methoxyphenyl analog (CAS 175136-41-1), with an additional ether oxygen in the ortho position, is predicted to have a higher TPSA (estimated ~44–48 Ų), while the phenyl (CAS 159175-58-3) and 4-bromophenyl (CAS 175136-40-0) analogs, lacking the methoxy oxygen but retaining similar core topology, are expected to have TPSA values close to the target compound (~35–36 Ų). The key differentiation is versus the 2-methoxyphenyl analog: the target compound's lower TPSA (by an estimated ~9–13 Ų) predicts measurably higher passive membrane permeability and, critically, a different CNS Multiparameter Optimization (MPO) score if central nervous system target engagement is desired [2].

TPSA Membrane permeability BBB penetration Drug-likeness

Predicted Physicochemical Parameters: Density and Boiling Point as Quality and Handling Indicators

The predicted density of the target compound is 1.574 ± 0.06 g/cm³, with a predicted boiling point of 468.8 ± 45.0 °C at 760 mmHg . These predicted values, while not experimental measurements, serve as practical benchmarks for procurement and handling. In the phenyl analog series, the phenyl-substituted compound (CAS 159175-58-3) has a lower predicted boiling point of 436.1 °C at 760 mmHg . This difference of approximately 32.7 °C is consistent with the higher molecular weight and stronger intermolecular interactions conferred by the 4-chlorophenyl substituent (enhanced dipole–dipole and potential halogen-bonding interactions relative to the unsubstituted phenyl ring). Both compounds are predicted to be high-boiling solids or viscous liquids at ambient temperature, requiring standard organic compound storage conditions (cool, dry environment) . The density and boiling point predictions serve as ancillary parameters for confirming compound identity via physical property measurement during incoming quality control.

Physicochemical properties Density Boiling point Quality control Handling specification

Procurement-Relevant Application Scenarios for (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone (CAS 175136-39-7)


Scenario 1: Sequential Diversification in Medicinal Chemistry SAR Libraries

The Br/Cl pairing on the target compound enables iterative library synthesis: C7-bromine undergoes selective Suzuki-Miyaura coupling (Ar-Br >> Ar-Cl reactivity) to install a first diversity element while retaining the 4-chlorophenyl ketone, which can subsequently be elaborated or retained as a pharmacokinetic modulator [1]. This chemoselectivity advantage—rooted in the k_Br/k_Cl rate differential of ~10²–10³—means that medicinal chemistry teams can access two diversification points from a single scaffold without orthogonal protecting group strategies. The dibromo analog (CAS 175136-40-0) cannot provide this selectivity, and the mono-bromo phenyl analog (CAS 159175-58-3) offers only one point of diversity. Procurement of the 4-chlorophenyl variant is therefore indicated when the synthetic plan requires sequential, chemoselective cross-coupling on the benzodioxin-benzophenone core.

Scenario 2: CNS-Targeted Programs Requiring Low TPSA and Controlled logP

With a predicted TPSA of 35.53 Ų (well below the 60 Ų oral absorption threshold and the ~90 Ų BBB restriction threshold) and an intermediate predicted logP of 4.10, the target compound occupies a physicochemical space that is compatible with CNS drug-likeness criteria under the CNS MPO desirability framework [2]. In contrast, the 2-methoxyphenyl analog (CAS 175136-41-1) is predicted to have a TPSA ~9–13 Ų higher, potentially compromising passive BBB penetration. The 4-bromophenyl analog, with an estimated logP ~4.5–4.8, may exceed the lipophilicity ceiling for CNS candidates and increase the risk of promiscuous off-target binding. Researchers procuring benzodioxin methanone building blocks for CNS-focused medicinal chemistry should therefore prioritize the 4-chlorophenyl variant when both low TPSA and moderate logP are desired design parameters.

Scenario 3: High-Purity Starting Material for Catalytic Reactions and Bioassay

The 98% purity specification available from Leyan for the target compound provides a quantifiable advantage for protocols sensitive to trace impurities . In Pd-catalyzed cross-coupling reactions, halogenated impurities or residual metals can poison catalysts, reducing turnover numbers and complicating product isolation. In bioassay campaigns, impurities at the 2–5% level can produce false-positive hits or shift apparent IC₅₀ values—a risk that is higher with the ≥95%-grade phenyl and 4-bromophenyl analogs. Although batch-specific certificates of analysis should be consulted to confirm actual purity, the nominal 98% specification positions the target compound as the higher-assurance choice for impurity-intolerant applications. The noted discontinuation of one supplier's SKU (CymitQuimica) also underscores the importance of qualifying at least one reliable commercial source (Leyan) and maintaining awareness of supply continuity.

Scenario 4: Halogen-Effect Probing in Pharmacological Mechanism-of-Action Studies

BOC Sciences explicitly markets the 4-bromophenyl analog as a compound "supplied from stock for halogen-effect analysis" . By extension, the 4-chlorophenyl variant serves an analogous—and complementary—role: it enables systematic probing of the electronic and steric consequences of Cl vs. Br vs. H vs. OCH₃ at the para-position of the benzoyl phenyl ring. When procurement is driven by the need to deconvolute halogen-specific contributions to target binding, the 4-chlorophenyl compound occupies a distinct electronic parameter space: the Hammett σ_para constant for Cl (+0.23) differs from Br (+0.23, but with different polarizability and halogen-bonding donor strength), H (0.00), and OCH₃ (−0.27). The combination of distinct electronic character, intermediate lipophilicity, and retention of the C7-Br synthetic handle makes this compound a rationally selected member of a halogen-scanning analog set.

Quote Request

Request a Quote for (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.